4-(Difluoromethoxy)-5-fluoro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-5-fluoro-2-methylaniline is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-5-fluoro-2-methylaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group .
Industrial Production Methods
For industrial production, continuous flow processes are often employed to ensure high yield and purity. These methods involve the use of optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
4-(Difluoromethoxy)-5-fluoro-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)benzenesulfonyl chloride
- 4-(Difluoromethoxy)-5-fluoropyridin-2-ylmethanol
Uniqueness
4-(Difluoromethoxy)-5-fluoro-2-methylaniline is unique due to the presence of both difluoromethoxy and fluoro groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-(difluoromethoxy)-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C8H8F3NO/c1-4-2-7(13-8(10)11)5(9)3-6(4)12/h2-3,8H,12H2,1H3 |
InChI Key |
RXTQKLFUPNPOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.